molecular formula C11H13CaCl3N2O2 B12758348 calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N-phenylcarbamate;dichloride CAS No. 171199-27-2

calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N-phenylcarbamate;dichloride

Cat. No.: B12758348
CAS No.: 171199-27-2
M. Wt: 351.7 g/mol
InChI Key: AKDMGINEQRXNQD-POPHLXOKSA-L
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Description

Calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N-phenylcarbamate;dichloride is a chemical compound with the molecular formula C12H15CaCl3N2O2 and a molecular weight of 365.69700 . This compound is known for its unique structure and properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N-phenylcarbamate;dichloride involves the reaction of propanimidoyl chloride, 2-methyl-N-[(4-methylphenyl)amino]carbonyl)oxy with calcium chloride (CaCl2) in a 1:1 ratio . The reaction conditions typically include controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction is monitored closely to optimize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N-phenylcarbamate;dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N-phenylcarbamate;dichloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential and pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N-phenylcarbamate;dichloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N-phenylcarbamate;dichloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications that similar compounds may not be able to fulfill.

Properties

CAS No.

171199-27-2

Molecular Formula

C11H13CaCl3N2O2

Molecular Weight

351.7 g/mol

IUPAC Name

calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N-phenylcarbamate;dichloride

InChI

InChI=1S/C11H13ClN2O2.Ca.2ClH/c1-8(2)10(12)14-16-11(15)13-9-6-4-3-5-7-9;;;/h3-8H,1-2H3,(H,13,15);;2*1H/q;+2;;/p-2/b14-10-;;;

InChI Key

AKDMGINEQRXNQD-POPHLXOKSA-L

Isomeric SMILES

CC(C)/C(=N/OC(=O)NC1=CC=CC=C1)/Cl.[Cl-].[Cl-].[Ca+2]

Canonical SMILES

CC(C)C(=NOC(=O)NC1=CC=CC=C1)Cl.[Cl-].[Cl-].[Ca+2]

Origin of Product

United States

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